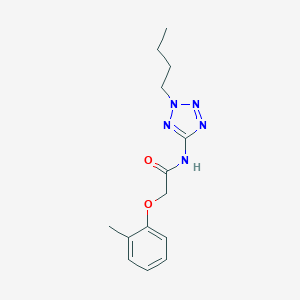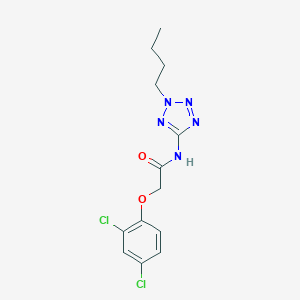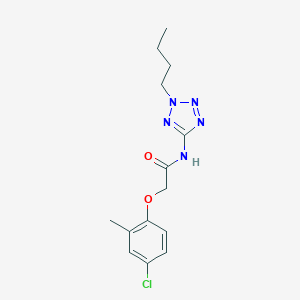![molecular formula C22H22N2O5 B244498 N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244498.png)
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was initially developed as a vascular disrupting agent (VDA), which means that it targets and destroys the blood vessels that supply tumors. However, recent research has shown that DMXAA may have other mechanisms of action that make it a promising candidate for cancer therapy.
作用機序
DMXAA works by targeting the blood vessels that supply tumors. It activates a protein called STING (stimulator of interferon genes), which triggers the production of interferons and other immune system molecules. These molecules then target the blood vessels that supply tumors, leading to their destruction. DMXAA has also been shown to activate other immune system cells, such as dendritic cells and T cells, which can further enhance its anti-tumor activity.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It activates the immune system by triggering the production of interferons and other immune system molecules. It also targets the blood vessels that supply tumors, leading to their destruction. DMXAA has been shown to have anti-tumor activity in a variety of cancer types, and it may also enhance the activity of other cancer therapies.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using DMXAA in lab experiments. It has a short half-life, which means that it must be administered frequently to maintain therapeutic levels. It also has poor solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for DMXAA research. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. DMXAA may enhance the activity of these treatments and improve patient outcomes. Another area of interest is in developing more stable and soluble forms of DMXAA, which could improve its effectiveness and ease of administration. Finally, there is interest in developing new N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamides that target different aspects of tumor blood vessels, which could further enhance the anti-tumor activity of DMXAA.
合成法
DMXAA is synthesized through a multistep process that involves the reaction of various chemical intermediates. The most common method of synthesis involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 4-methoxyaniline to form 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyaniline. Finally, this intermediate is reacted with furfurylamine to form DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by disrupting the blood vessels that supply tumors, which leads to tumor cell death. However, recent research has shown that DMXAA may have other mechanisms of action that make it a promising candidate for cancer therapy.
特性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O5/c1-14-6-8-17(11-15(14)2)29-13-21(25)24-18-12-16(7-9-19(18)27-3)23-22(26)20-5-4-10-28-20/h4-12H,13H2,1-3H3,(H,23,26)(H,24,25) |
InChIキー |
WAPQAVPWNHUFHY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)
![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244432.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B244434.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244437.png)
![2-[(5-Bromo-2-methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244438.png)